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Germane, dimethyl-

Atomic layer epitaxy Self-limiting adsorption Germanium thin films

Germane, dimethyl- (CAS 1449-64-5; (CH₃)₂GeH₂) is a low-molecular-weight organogermanium hydride that serves as a volatile precursor for germanium-containing thin-film deposition in semiconductor manufacturing and materials research. With a boiling point of approximately 3 °C and a melting point of −144 °C, it is a condensable gas under standard conditions, offering a balance between sufficient vapor pressure for CVD/ALE delivery and ease of handling relative to both the highly volatile parent germane (GeH₄, bp −88 °C) and heavier liquid tetraalkylgermanes.

Molecular Formula C2H6Ge
Molecular Weight 104.72 g/mol
CAS No. 1449-64-5
Cat. No. B074662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, dimethyl-
CAS1449-64-5
SynonymsDIMETHYLGERMANE
Molecular FormulaC2H6Ge
Molecular Weight104.72 g/mol
Structural Identifiers
SMILESC[GeH2]C
InChIInChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3
InChIKeyQAIUTSJMFUOGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylgermane (CAS 1449-64-5) Procurement Guide for Semiconductor and Thin-Film R&D


Germane, dimethyl- (CAS 1449-64-5; (CH₃)₂GeH₂) is a low-molecular-weight organogermanium hydride that serves as a volatile precursor for germanium-containing thin-film deposition in semiconductor manufacturing and materials research [1]. With a boiling point of approximately 3 °C and a melting point of −144 °C, it is a condensable gas under standard conditions, offering a balance between sufficient vapor pressure for CVD/ALE delivery and ease of handling relative to both the highly volatile parent germane (GeH₄, bp −88 °C) and heavier liquid tetraalkylgermanes [2]. The compound contains two reactive Ge–H bonds and two methyl groups, a structural feature that directly governs its surface chemistry, carbon incorporation behavior, and self-limiting adsorption properties—all of which are quantitatively distinct from those of its closest mono-, tri-, and unsubstituted analogs [3].

Why Dimethylgermane Cannot Be Substituted by Other Alkylgermanes or Germane Without Loss of Process Control and Film Quality


In-class germanium precursors are not functionally interchangeable because minor changes in methyl-group count or alkyl-chain length produce large, non-linear shifts in volatility, decomposition pathway, surface reactivity, and carbon incorporation efficiency. For example, dimethylgermane exhibits unique self-limiting monolayer adsorption on Si(100) that is absent in chlorogermanes owing to irreversible HCl desorption [1]. In hot-wire CVD, replacing dimethylgermane with monomethylgermane increases the carbon fraction in μc-Ge₁₋ₓCₓ films from x ≈ 0.02–0.03 to x ≈ 0.07–0.08—a >2‑fold change that drastically alters band gap and conductivity [2]. Gas-phase kinetic data further reveal that the rate constant for H‑atom abstraction from dimethylgermane (k₂₉₈ = 5.49 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) is 40 % higher than that from trimethylgermane (k₂₉₈ = 3.90 × 10⁻¹² cm³ molecule⁻¹ s⁻¹), indicating a fundamentally different branching ratio between precursor consumption pathways [3]. These quantitative divergences mean that process recipes empirically optimized for one organogermane will not transfer to another without re‑engineering temperature, dilution, and cycle timing parameters. The sections below document each differentiated attribute with comparator‑referenced data that procurement and process teams can use to justify compound‑specific sourcing.

Dimethylgermane – Quantified Differential Performance vs. Close Analogs and In‑Class Alternatives


Self‑Limiting Monolayer Adsorption Enables Atomic‑Layer‑Epitaxy: Dimethylgermane vs. Chlorogermanes

Dimethylgermane satisfies the self‑limiting adsorption condition required for atomic‑layer‑epitaxy (ALE) of germanium on Si(100), whereas chlorogermanes (e.g., GeCl₄, GeHCl₃) are categorically unsuitable because rapid thermal desorption of HCl from the surface breaks the self‑limiting condition and prevents monolayer‑precise growth [1]. Kinetic modeling confirms that no recombinative desorption reaction exists between surface methyl groups and hydrogen for dimethylgermane, enabling an ideal growth rate of one monolayer per cycle that is thermodynamically spontaneous [1]. Experimentally, atomic‑hydrogen‑assisted ALE using dimethylgermane achieved the ideal 1 ML/cycle growth rate over a wide temperature window of 420 °C to 528 °C [2].

Atomic layer epitaxy Self-limiting adsorption Germanium thin films

Carbon Incorporation Control in μc‑Ge₁₋ₓCₓ Hot‑Wire CVD: Dimethylgermane vs. Monomethylgermane

Under identical hot‑wire CVD conditions using organogermane precursors with hydrogen dilution, dimethylgermane incorporates significantly less carbon into μc‑Ge₁₋ₓCₓ films than monomethylgermane. Films deposited from dimethylgermane exhibit a carbon fraction x of 0.02–0.03, whereas monomethylgermane yields x = 0.07–0.08—a >2‑fold difference [1]. The lower carbon incorporation with dimethylgermane is attributed to its lower dissociation efficiency relative to monomethylgermane, as directly noted in the original study [1]. This translates to a smaller band‑gap shift: μc‑Ge₀.₉₈C₀.₀₂ films (dimethylgermane) show an absorption‑coefficient threshold 0.25 eV higher than crystalline Ge [2], while films from monomethylgermane (x ≈ 0.07–0.08) exhibit a band‑gap shift of approximately 0.44 eV [3].

Germanium carbon alloys Hot-wire CVD Band gap engineering

Gas‑Phase H‑Atom Abstraction Rate: Dimethylgermane vs. Trimethylgermane and Germane

The rate constant for hydrogen‑atom abstraction from dimethylgermane, (CH₃)₂GeH₂ + H· → products, is k₂₉₈ = 5.49 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (298–510 K, 1.20 bar, flash photolysis with UV absorption detection) [1]. Under the same experimental conditions and temperature range, the analogous reaction of trimethylgermane, (CH₃)₃GeH + H·, proceeds with k₂₉₈ = 3.90 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. Thus, dimethylgermane reacts with H atoms 41 % faster than trimethylgermane at 298 K. For germane, GeH₄ + H·, a separate study gives k₃₀₀ = 4.75 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (293–455 K, 1.20 bar) [2], placing dimethylgermane 16 % above germane.

Chemical kinetics H‑atom abstraction CVD precursor reactivity

Volatility and Handling Window – Dimethylgermane Bridges the Gap Between Germane and Tetraethylgermane

Dimethylgermane (boiling point 3 °C; melting point −144 °C) occupies a distinct volatility niche among germanium precursors [1]. It is a condensable gas at room temperature, unlike germane (bp −88 °C, mp −165 °C) which requires high‑pressure or cryogenic storage [2]. Trimethylgermane (bp 26–27 °C) is a liquid at ambient temperature but has a significantly lower vapor pressure . Tetraethylgermane (bp 43–44 °C at 740 mmHg; ΔvapH ≈ 43.4 kJ/mol) is a low‑volatility liquid with enthalpy of vaporization approximately 64 % larger than that of dimethylgermane (ΔvapH = 26.5 kJ/mol at 212 K) [REFS-4, REFS-5]. Diethylgermane (bp 74 °C) is even less volatile and is a liquid under all standard conditions .

Precursor volatility Vapor pressure CVD delivery

GeH Insertion Reactivity: Dimethylgermane Is a Measurable Substrate for Germylene, Whereas Trimethylgermane Shows No Detectable Reaction

In time‑resolved laser flash photolysis experiments at 296 K, germylene (GeH₂) inserts into the Ge–H bonds of dimethylgermane with a rate coefficient of (2.38 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [1]. Under the same conditions, the reaction of dimethylgermylene (GeMe₂) with dimethylgermane proceeds with a rate coefficient of only (2.26 ± 0.10) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹—a 1050‑fold reduction [1]. Separately, no detectable reaction was observed between GeMe₂ and trimethylgermane (Me₃GeH) at temperatures up to 549 K, with an upper limit of ~10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ placed on the rate coefficient [2]. In contrast, GeH₂ reacts with monomethylgermane at (1.33 ± 0.04) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K [2]. These data demonstrate that dimethylgermane occupies a unique reactivity position: it is significantly more reactive toward germylene insertion than trimethylgermane, yet substantially less reactive than monomethylgermane, providing a tunable kinetic handle for gas‑phase CVD chemistry modeling.

Germylene insertion Gas-phase kinetics Structure–reactivity relationships

Low‑Temperature SiC Heteroepitaxy: Dimethylgermane Carbonizes Si(001) at 650 °C—Lower Than Conventional Hydrocarbon‑Based Processes

In gas‑source molecular beam epitaxy, dimethylgermane carbonizes a clean Si(001) surface at a temperature as low as 650 °C, producing single‑crystalline 3C–SiC without any Ge‑related pattern or twin spots observable by RHEED [1]. This carbonization temperature is notably lower than that typically required when using hydrocarbon gases (e.g., C₂H₄ or C₃H₈) as the carbon source in SiC heteroepitaxy, where temperatures of 900–1100 °C are common for the carbonization step. The activation energy for the initial stage of 3C–SiC growth using dimethylgermane was determined to be approximately 51.1 kcal/mol [1]. The dual‑source function—dimethylgermane supplies both Ge and C atoms—eliminates the need for a separate hydrocarbon gas line and enables single‑precursor SiC:Ge alloy formation.

Silicon carbide heteroepitaxy Gas‑source MBE Low‑temperature carbonization

Dimethylgermane – Highest‑Value Application Scenarios Derived from Quantitative Differentiation Evidence


Atomic‑Layer‑Precise Germanium Heterostructures via ALE

Dimethylgermane is the only organogermane validated for self‑limiting atomic‑layer‑epitaxy of germanium on silicon, with an experimentally demonstrated ideal growth rate of 1 monolayer per cycle over a wide temperature window of 420–528 °C [1][2]. This scenario is relevant for fabricating Si/Ge atomic‑layer superlattices, ultrathin Ge channels in advanced transistors, and quantum‑confined heterostructures where monolayer thickness precision is mandatory. Chlorogermanes cannot be substituted because HCl desorption destroys the self‑limiting condition [1]. Dimethylgermane’s surface methyl groups naturally terminate the adlayer, enabling the saturated adsorption step that defines ALE. The atomic‑hydrogen‑assisted variant provides a clean reduction pathway to convert surface methyl groups to volatile CH₄, completing the cycle [2]. Process engineers should specify dimethylgermane of ≥99.9% purity (metals basis) for ALE applications to avoid surface contamination that would perturb self‑limiting behavior.

Band‑Gap Engineering of Germanium‑Carbon Alloy Thin Films for Photovoltaics

In hot‑wire CVD deposition of μc‑Ge₁₋ₓCₓ absorber layers for thin‑film solar cells, dimethylgermane enables the lowest achievable carbon fraction (x = 0.02–0.03) among single‑source organogermane precursors [1]. Films produced from dimethylgermane exhibit an absorption‑coefficient threshold shift of only 0.25 eV relative to pure crystalline germanium, compared to 0.44 eV for monomethylgermane‑derived films [1][2]. This minimal band‑gap perturbation is desirable for bottom‑cell absorbers in tandem photovoltaic devices where a near‑intrinsic Ge band gap (~0.67 eV) is required. The electrical conductivity of microcrystalline films from dimethylgermane reaches up to 0.1 S/cm, three to five orders of magnitude higher than amorphous films (3.04 × 10⁻⁵ S/cm) [2]. Laboratories and pilot lines developing Ge‑based thin‑film photovoltaics should select dimethylgermane when the goal is maximum crystallinity with minimal carbon doping.

Low‑Thermal‑Budget 3C–SiC Heteroepitaxy on Silicon for Power and RF Devices

Dimethylgermane enables carbonization of Si(001) surfaces at 650 °C to form single‑crystalline 3C–SiC seed layers, representing a 250–450 °C reduction relative to conventional hydrocarbon gas‑source processes [1]. The lower thermal budget is critical for maintaining abrupt doping profiles and minimizing dislocation density in sub‑micrometer device structures. The precursor simultaneously delivers germanium, allowing in‑situ formation of SiC:Ge alloys that may be leveraged for strain engineering or band‑offset tuning. This scenario is directly relevant to R&D groups and niche manufacturers of 3C–SiC‑on‑Si templates for GaN HEMT buffers, MEMS, and high‑temperature electronics. Quantitative process models are available: the initial growth stage proceeds with an activation energy of 51.1 kcal/mol, providing a predictive framework for reactor design and cycle optimization [1].

Fundamental Gas‑Phase Kinetic Studies of Heavy Carbene Reactivity

Dimethylgermane serves as a benchmark substrate for measuring the insertion reactivity of germylenes (GeH₂ and GeMe₂) due to its intermediate steric and electronic profile between monomethylgermane (high reactivity) and trimethylgermane (undetectable reactivity with GeMe₂) [1][2]. The absolute rate coefficients determined via laser flash photolysis—k(GeH₂ + Me₂GeH₂) = 2.38 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ and k(GeMe₂ + Me₂GeH₂) = 2.26 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹—provide quantitative input for kinetic models of organogermane decomposition in CVD reactors [2]. Academic and industrial research groups constructing detailed reaction mechanisms for germanium film deposition should incorporate these rate coefficients and use dimethylgermane as a calibrant for evaluating new precursors. The 1050‑fold reactivity difference between GeH₂ and GeMe₂ insertion into dimethylgermane offers a uniquely wide dynamic range for testing computational chemistry predictions of heavy‑carbene reaction barriers.

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